N',N'-BIS(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YLIDENE)ETHANEDIHYDRAZIDE
Description
N’~1~,N’~2~-bis(2,2,6,6-tetramethylpiperidin-4-ylidene)ethanedihydrazide is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two 2,2,6,6-tetramethylpiperidin-4-ylidene groups attached to an ethanedihydrazide backbone. It is often used in various scientific and industrial applications due to its stability and reactivity.
Properties
IUPAC Name |
N,N'-bis[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N6O2/c1-17(2)9-13(10-18(3,4)25-17)21-23-15(27)16(28)24-22-14-11-19(5,6)26-20(7,8)12-14/h25-26H,9-12H2,1-8H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOXJVQRDWBQAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NNC(=O)C(=O)NN=C2CC(NC(C2)(C)C)(C)C)CC(N1)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~2~-bis(2,2,6,6-tetramethylpiperidin-4-ylidene)ethanedihydrazide typically involves the reaction of 2,2,6,6-tetramethylpiperidin-4-ylidene with ethanedihydrazide under controlled conditions. One common method involves the use of a micro fixed-bed reactor packed with a 5% platinum on carbon (Pt/C) catalyst. The reaction is carried out at a temperature of 70°C and a pressure of 2 MPa, with a reaction time of 12 minutes . This method provides a high yield and purity of the desired product.
Industrial Production Methods
In industrial settings, the continuous-flow synthesis method is often employed. This method allows for the efficient production of N’~1~,N’~2~-bis(2,2,6,6-tetramethylpiperidin-4-ylidene)ethanedihydrazide on a large scale. The continuous-flow process enhances mass transfer and significantly reduces reaction time compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~2~-bis(2,2,6,6-tetramethylpiperidin-4-ylidene)ethanedihydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, often using hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, platinum on carbon (Pt/C) catalyst, and various oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
N’~1~,N’~2~-bis(2,2,6,6-tetramethylpiperidin-4-ylidene)ethanedihydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a stabilizer in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial materials due to its stabilizing properties
Mechanism of Action
The mechanism of action of N’~1~,N’~2~-bis(2,2,6,6-tetramethylpiperidin-4-ylidene)ethanedihydrazide involves its interaction with various molecular targets and pathways. The compound acts as a stabilizer by reacting with phenolic antioxidants incorporated in polymers. This reaction helps to control heat and prevent degradation of the polymers .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’~1~,N’~2~-bis(2,2,6,6-tetramethylpiperidin-4-ylidene)ethanedihydrazide include:
- Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
- N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine
- N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide
Uniqueness
N’~1~,N’~2~-bis(2,2,6,6-tetramethylpiperidin-4-ylidene)ethanedihydrazide is unique due to its specific structure, which provides enhanced stability and reactivity compared to similar compounds. Its ability to act as a stabilizer in various applications makes it a valuable compound in both scientific research and industrial processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
